molecular formula C17H18N2O3S B5910900 N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide

N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide

Cat. No. B5910900
M. Wt: 330.4 g/mol
InChI Key: CCUWHLGKFFJENY-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide, commonly known as NMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMS belongs to the class of sulfonamide compounds and has a chemical formula of C14H16N2O3S.

Mechanism of Action

The mechanism of action of NMS is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes responsible for the growth and proliferation of cancer cells. NMS has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that NMS exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of neurotransmitters in the brain. NMS has also been found to exhibit antimicrobial activity against certain strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMS in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer option for researchers to work with. However, one of the limitations of using NMS is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of NMS. One area of research is the development of more efficient synthesis methods for NMS. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of NMS and its potential side effects.

Synthesis Methods

The synthesis of NMS involves the reaction between 4-morpholine aniline and benzenesulfonyl chloride in the presence of a catalyst. The reaction takes place in a solvent such as tetrahydrofuran or dichloromethane. The resulting product is a white crystalline powder that is purified through recrystallization.

Scientific Research Applications

NMS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. NMS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(NZ)-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-23(21,16-9-5-2-6-10-16)18-17(15-7-3-1-4-8-15)19-11-13-22-14-12-19/h1-10H,11-14H2/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUWHLGKFFJENY-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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